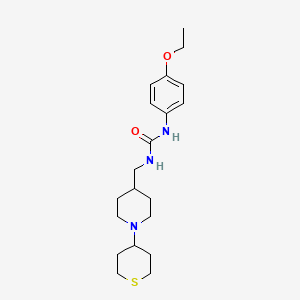
1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of this compound is C20H31N3OS, with a molecular weight of 361.5 g/mol. Its structure features a urea moiety linked to a tetrahydro-2H-thiopyran ring and a piperidine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3OS |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 2034242-41-4 |
Research indicates that 1-(4-ethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound likely interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects.
Therapeutic Applications
The compound has been studied for several potential therapeutic applications:
- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anticancer Activity : There is emerging evidence indicating that the compound may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms.
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The proposed mechanism involved serotonin receptor activation, which is essential for mood regulation.
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits selective cytotoxicity against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to inhibited proliferation.
Research Findings
Several research findings highlight the compound's biological potential:
- In Vitro Studies : Cell viability assays indicated a dose-dependent response in cancer cell lines, with IC50 values suggesting potent activity.
- Animal Models : Behavioral assessments in mice showed improvements in depressive symptoms when treated with varying doses of the compound over a two-week period.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Studies | Cytotoxicity against MCF-7 cells; dose-dependent effects observed. |
| Animal Models | Significant reduction in depressive behaviors; potential serotonin modulation. |
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-2-25-19-5-3-17(4-6-19)22-20(24)21-15-16-7-11-23(12-8-16)18-9-13-26-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPWVJKBYLRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














